GABA A α5 Receptor Scaffold Potential: Isoxazolo[5,4-b]pyridine vs. Isoxazolo[5,4-c]pyridine (THIP)
Isoxazolo[5,4-b]pyridine derivatives have been patented for their affinity and selectivity for the GABA A α5 receptor binding site, making them candidates for cognitive enhancers in disorders like Alzheimer's disease [1]. This contrasts sharply with the [5,4-c] isomer THIP, which acts as a GABA A agonist and is devoid of the α5-selective profile necessary for cognitive applications [2]. This difference in target engagement is a direct consequence of the distinct ring fusion, highlighting the non-interchangeability of isomers.
| Evidence Dimension | GABA A receptor subtype selectivity |
|---|---|
| Target Compound Data | Isoxazolo[5,4-b]pyridine derivatives show affinity and selectivity for GABA A α5 receptor binding site [1]. |
| Comparator Or Baseline | 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) is a GABA A agonist [2]. |
| Quantified Difference | The [5,4-b] scaffold enables α5-selectivity, whereas the [5,4-c] scaffold yields non-selective GABA A agonism. |
| Conditions | Binding assays for GABA A α5 receptor (in vitro) [1]; Pharmacological evaluation of THIP [2]. |
Why This Matters
Procurement for CNS drug discovery programs targeting cognitive function without sedation or motor impairment must prioritize the [5,4-b] scaffold; the [5,4-c] isomer will fail to meet the desired selectivity profile.
- [1] F. Hoffmann-La Roche AG. Isoxazolo-pyridine derivatives. US Patent 8,877,782 B2, 2014. View Source
- [2] Krogsgaard-Larsen P, et al. Partial GABAA Receptor Agonists. Synthesis and in Vitro Pharmacology of a Series of Nonannulated Analogs of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol. J Med Chem. 1995;38(18):3539-3546. View Source
